Midodrine hydrochloride is a synthetic, orally active α1-adrenergic agonist. [] It acts as a prodrug, rapidly metabolized to its pharmacologically active metabolite, desglymidodrine. [, ] Midodrine is primarily investigated for its role in managing orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. [, ] Research focuses on understanding its mechanism in various forms of orthostatic hypotension, including neurogenic orthostatic hypotension, and its potential in managing other conditions related to circulatory dysfunction. [, , ]
Midodrine synthesis information is limited in the provided papers. One study mentions the synthesis of desglymidodrine enantiomers through alkaline hydrolysis of racemic Midodrine and its separated enantiomers. [] More detailed synthesis protocols are likely available in pharmaceutical chemistry literature.
Midodrine and its active metabolite, desglymidodrine, possess a chiral carbon atom. [, ] The pharmacological activity resides primarily in the (−)-enantiomer of both compounds. [] Specific structural details and analyses, like bond lengths, angles, and conformations, require further investigation using techniques like X-ray crystallography or computational modeling.
Midodrine acts as a prodrug, rapidly converting to its active metabolite, desglymidodrine. [, ] Desglymidodrine stimulates α1-adrenergic receptors in the peripheral vasculature, causing vasoconstriction. [, , ] This vasoconstriction increases peripheral vascular resistance, leading to an increase in blood pressure. [, ] Notably, desglymidodrine demonstrates a longer duration of action than Midodrine. []
Detailed analysis of Midodrine's physical and chemical properties is limited in the provided papers. One study suggests that Midodrine is readily absorbed from the gastrointestinal tract. [] Desglymidodrine, its active metabolite, has a half-life of approximately 4 hours. [] Specific information on solubility, melting point, and other physicochemical properties requires further investigation.
Orthostatic Hypotension: Midodrine shows promise in managing different forms of orthostatic hypotension, particularly neurogenic orthostatic hypotension, by increasing blood pressure upon standing. [, , , , ] Research investigates its efficacy in improving orthostatic tolerance, reducing symptom frequency, and enhancing quality of life in affected individuals. [, , ]
Intradialytic Hypotension: Studies explore Midodrine's use in preventing intradialytic hypotension, a common complication during hemodialysis. [, ] It aims to mitigate the drop in blood pressure during dialysis, improving patient tolerance and reducing complications. [, ]
Post-Spaceflight Orthostatic Hypotension: Research investigates Midodrine's potential as a countermeasure for post-spaceflight orthostatic hypotension, a condition affecting astronauts returning from space. [] Studies explore its effectiveness in restoring orthostatic tolerance and mitigating symptoms after space travel. []
Hepatorenal Syndrome: Some studies investigate Midodrine, often in combination with octreotide, for managing hepatorenal syndrome, a severe complication of liver disease. [, ] Research aims to understand its impact on systemic and renal hemodynamics and its potential to improve renal function in this context. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7